7-Methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
7-Methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13NO It is a derivative of indene, featuring a methoxy group at the 7th position and an amine group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves several steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction and Dehydration: The nitromethylindanone is reduced to an alcohol and then dehydrated to produce nitromethylindene.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or further reduce the indene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
7-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7-Methoxy-2,3-dihydro-1H-indole: Similar structure but with an indole ring instead of an indene ring.
2,3-Dihydro-1H-indene-1-methanamine: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 7-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAJCHDFYSLZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595190 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032279-33-6 | |
Record name | 7-Methoxy-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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